2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound belongs to the isoindole-1,3-dione class, characterized by a planar aromatic core with two ketone groups. Its structure features a propylsulfanyl linker bridging the isoindole-1,3-dione moiety to a 1-phenyl-1H-imidazole group. The sulfanyl (S–) group and imidazole ring contribute to its electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science.
Properties
IUPAC Name |
2-[3-(1-phenylimidazol-2-yl)sulfanylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-9-4-5-10-17(16)19(25)23(18)12-6-14-26-20-21-11-13-22(20)15-7-2-1-3-8-15/h1-5,7-11,13H,6,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHQJMYPBSSSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is known to be a key component in many biologically active compounds and drugs.
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties. They can interact with various targets in the body, leading to a variety of physiological changes.
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that CDS1_001494 may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of CDS1_001494.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that CDS1_001494 may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione , with CAS number 478040-30-1 , is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes an isoindole core with a sulfanyl group and a phenyl-imidazole moiety, contributing to its unique biological profile.
Antitumor Activity
Recent studies have indicated that compounds within the isoindole class exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.19 | |
| Compound B | A549 (lung cancer) | 11.72 |
In a study involving synthetic analogs of glycyrrhetinic acid, it was noted that modifications to the isoindole structure enhanced antitumor efficacy significantly compared to the parent compound .
Antimicrobial Activity
The compound's heterocyclic nature suggests potential antimicrobial properties. Research into similar compounds has demonstrated activity against various bacterial strains and fungi. For example, certain isoindole derivatives have shown moderate antimicrobial activity with varying degrees of effectiveness depending on structural modifications.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antioxidant Activity : The presence of the imidazole ring may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Interaction with Enzymes : Compounds featuring imidazole groups often interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
Case Study 1: Antitumor Efficacy
A series of isoindole derivatives were synthesized and tested for their cytotoxicity against human breast cancer cell lines (MCF-7). The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency due to structural modifications that include the imidazole moiety .
Case Study 2: Antimicrobial Testing
In another study, a subset of isoindole compounds was evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development as antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that imidazole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific incorporation of the phenyl-imidazole moiety may enhance its interaction with biological targets such as enzymes and receptors.
Case Studies
- Anticancer Activity : Studies have shown that similar compounds with imidazole rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Antimicrobial Properties : Compounds containing imidazole have been reported to exhibit activity against a range of pathogens. For instance, derivatives have been effective against fungi like Aspergillus fumigatus, suggesting that this compound may also possess antifungal capabilities.
Materials Science
The unique chemical structure allows for potential applications in materials science, particularly in the development of organic semiconductors and sensors.
Research Insights
- Organic Electronics : The isoindole framework is known for its electron-deficient character, which can be beneficial in organic photovoltaic devices or organic light-emitting diodes (OLEDs). Research into similar compounds has demonstrated their efficacy in enhancing charge transport properties.
Biochemistry
Given its structural features, this compound may interact with biomolecules in ways that could be exploited for biochemical assays or as probes in biological systems.
Potential Applications
- Enzyme Inhibition Studies : The compound could serve as a lead for designing enzyme inhibitors by targeting specific active sites within enzymes due to its ability to mimic natural substrates.
- Fluorescent Probes : The incorporation of the imidazole group may allow for the development of fluorescent probes useful in cellular imaging techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs from , focusing on structural features, physicochemical properties, and spectroscopic data.
Key Structural Differences
Compound 16 lacks a linker; the imidazole is directly attached to the phenyl ring, reducing conformational freedom .
Substituent Electronic Effects: The sulfanyl group in the target compound is electron-withdrawing, polarizing the adjacent C–S bond.
Table 2: Spectroscopic Data Comparison
Implications of Structural Variations
Solubility :
- The sulfanyl linker in the target compound may improve lipid solubility compared to the polar sulfonamide group in 17c , which enhances aqueous solubility .
Thermal Stability :
- Higher melting points in 17b (208–210°C) and 17c (265–267°C) correlate with increased hydrogen-bonding capacity from sulfonyl and sulfonamide groups, respectively. The target compound’s melting point is expected to be lower due to its flexible linker .
Reactivity :
- The hydrazone group in 17a–c enables tautomerism and metal coordination, whereas the imidazole in the target compound may participate in acid-base reactions or π-stacking .
Q & A
Q. How can researchers optimize the synthesis yield of 2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione?
Methodological Answer: Optimization requires a systematic approach using statistical Design of Experiments (DoE) . Key factors include reaction temperature, catalyst loading, solvent polarity, and reaction time. A fractional factorial design can identify critical variables, while response surface methodology (RSM) refines optimal conditions. For example, highlights DoE’s utility in minimizing experimental trials while maximizing data quality, particularly for imidazole-derived compounds . Parallel validation via HPLC or NMR ensures reproducibility.
Q. What spectroscopic techniques are recommended for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves the isoindole-dione backbone and imidazole-thioether linkage. Compare experimental shifts with computational predictions (e.g., DFT calculations) to confirm assignments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm substituent placement.
- Infrared (IR) Spectroscopy: Identifies functional groups like C=O (isoindole-dione) and C-S bonds.
Cross-referencing with synthesized analogs (e.g., ’s imidazole derivatives) ensures accuracy .
Q. How should researchers screen the compound’s preliminary biological activity?
Methodological Answer: Use in vitro assays targeting plausible mechanisms based on structural analogs. For example:
- Enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination.
- Antimicrobial susceptibility testing (AST) against Gram-positive/negative strains, following protocols in for imidazole-based compounds .
Dose-response curves and positive controls (e.g., known inhibitors) validate results.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral or reactivity data for this compound?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Use quantum chemical calculations (e.g., DFT or ab initio methods) to:
- Map potential energy surfaces for rotameric states affecting NMR shifts .
- Simulate reaction pathways (e.g., thioether bond formation) to identify intermediates not detected experimentally.
emphasizes integrating computational predictions with iterative experimental validation to resolve discrepancies .
Q. What strategies are effective for designing multi-step synthetic routes with improved atom economy?
Methodological Answer:
- Retrosynthetic analysis: Break the molecule into synthons (e.g., isoindole-dione core, imidazole-thioether side chain).
- Catalytic cascade reactions: Combine steps (e.g., Mitsunobu reaction for ether formation followed by cyclization) to reduce purification stages.
- Green chemistry metrics: Track E-factor and process mass intensity (PMI). ’s feedback loop between computation and experimentation accelerates route optimization .
Q. How can researchers address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer:
- Reactor design: Use continuous-flow systems to manage exothermic reactions (e.g., thioether formation). ’s subclass RDF2050112 emphasizes reactor engineering for heterogeneous catalysis .
- Process analytical technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to maintain critical quality attributes (CQAs).
- Computational fluid dynamics (CFD): Model mixing efficiency and heat transfer in scaled reactors .
Q. What methodologies validate the compound’s stability under varying environmental conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
- Kinetic modeling: Use Arrhenius equations to predict shelf life. ’s DoE principles apply here to design stress-testing protocols .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across different assay platforms?
Methodological Answer:
- Meta-analysis: Compare assay conditions (e.g., pH, serum proteins) that may alter compound bioavailability.
- Target engagement studies: Use biophysical methods (e.g., SPR, ITC) to confirm direct binding vs. off-target effects.
- Dose-response normalization: Account for differences in cell line viability or enzyme purity. Cross-reference with ’s antimicrobial testing framework .
Q. What advanced techniques resolve ambiguities in the compound’s solid-state structure (e.g., polymorphism)?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolve crystal packing and hydrogen-bonding networks.
- Powder X-ray diffraction (PXRD): Compare experimental patterns with computational predictions (e.g., Mercury CSD software).
- Thermogravimetric analysis (TGA): Detect solvates or hydrates affecting stability. ’s subclass RDF2050107 on particle technology supports this approach .
Methodological Integration
Q. How can machine learning (ML) enhance the compound’s property prediction or reaction optimization?
Methodological Answer:
- Dataset curation: Compile experimental parameters (e.g., yields, conditions) from analogous syntheses ().
- Feature engineering: Train ML models on descriptors like molecular weight, solvent polarity, and catalyst type.
- Active learning loops: Use ML-prioritized experiments to refine DoE matrices, as proposed in ’s ICReDD framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
